2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 4-position.
Introduction of the Difluoroacetic Acid Moiety: The final step involves the introduction of the difluoroacetic acid group. This can be achieved through a nucleophilic substitution reaction where a difluoroacetate ester reacts with the brominated triazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazole ring or the difluoroacetic acid moiety.
Coupling Reactions: The triazole ring can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium (Pd) or copper (Cu) are used in the presence of ligands to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s triazole ring is known for its biological activity, making it a valuable tool in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoroacetic acid moiety can enhance the compound’s stability and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol
Uniqueness
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its stability and bioavailability are advantageous.
Properties
Molecular Formula |
C5H4BrF2N3O2 |
---|---|
Molecular Weight |
256.01 g/mol |
IUPAC Name |
2-(5-bromo-3-methyltriazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C5H4BrF2N3O2/c1-11-2(3(6)9-10-11)5(7,8)4(12)13/h1H3,(H,12,13) |
InChI Key |
FYEOSHXUXRIJIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)C(C(=O)O)(F)F |
Origin of Product |
United States |
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